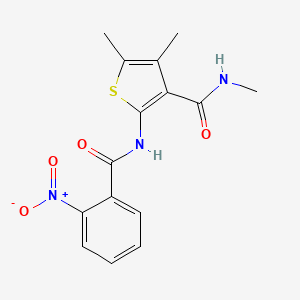

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N,4,5-trimethyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-8-9(2)23-15(12(8)14(20)16-3)17-13(19)10-6-4-5-7-11(10)18(21)22/h4-7H,1-3H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEVPXHBUMHAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a nitrobenzamide compound. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Antioxidant Activity

Thiophene-3-carboxamides with polar substituents at the 3-position exhibit enhanced antioxidant activity. For example:

- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a): Demonstrated 56.9% DPPH and 55.5% nitric oxide radical scavenging at 100 μM. The cyano and carboxamide groups contribute to polarity, facilitating electron transfer mechanisms .

- N,4,5-Trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide: The nitro group is strongly electron-withdrawing, which may reduce radical scavenging efficiency compared to cyano-substituted analogs.

Table 1: Antioxidant Activity of Thiophene-3-Carboxamide Derivatives

Antimicrobial Activity

Substituents on the benzamido group significantly impact antimicrobial potency:

- 2-([(1Z)-4-(Dimethylamino)phenyl]methyleneamino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide (Compound I): Exhibits antibacterial and antifungal activity due to the electron-donating dimethylamino group, which enhances membrane penetration .

- 2-(4-Phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (Compound 26): Shows potent antitubercular activity (MIC = 3.70 μM vs. Mycobacterium tuberculosis), outperforming ethambutol and ciprofloxacin. The phenoxy group likely enhances target binding .

Table 2: Antimicrobial Activity of Thiophene-3-Carboxamide Derivatives

Cytotoxicity and Selectivity

Electron-withdrawing groups like nitro may influence cytotoxicity:

- Compound 26 : Non-cytotoxic up to 50 μM in RAW 264.7 cells, suggesting favorable selectivity.

- Nitro-substituted analogs : Nitro groups are associated with higher cytotoxicity in some contexts (e.g., nitroaromatic antimalarials), but data for thiophene derivatives remain scarce.

Structure-Activity Relationship (SAR) Trends

Position 3 : Carboxamide or ester groups enhance solubility and target binding .

Position 2: Electron-withdrawing groups (e.g., nitro) may reduce antioxidant activity but improve antitubercular or kinase inhibition . Electron-donating groups (e.g., methoxy, dimethylamino) favor antimicrobial activity .

Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., Compound 26) show improved metabolic stability compared to fully aromatic analogs .

Biological Activity

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 270.32 g/mol

- Structure : The compound features a thiophene ring substituted with a nitrobenzamide group and a carboxamide functional group.

Biological Activity Overview

-

Antioxidant Activity :

Recent studies have demonstrated that compounds with nitrobenzamido substitutions exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays, showing a notable ability to scavenge free radicals . -

Antimicrobial Properties :

The compound has been tested for antimicrobial activity against various bacterial strains. In vitro assays indicated that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria . -

Antitumor Activity :

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Antimicrobial | Disc Diffusion Method | Effective against Staphylococcus aureus (zone of inhibition = 15 mm) |

| Antitumor | MTT Assay on HeLa Cells | 50% inhibition at 30 µg/mL |

Detailed Research Findings

-

Antioxidant Studies :

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The IC50 value indicates the concentration required to reduce the DPPH radical by 50%, demonstrating significant activity compared to standard antioxidants like ascorbic acid. -

Antimicrobial Testing :

Antimicrobial efficacy was evaluated through disc diffusion methods against various pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. -

Antitumor Mechanism :

In vitro studies on HeLa cells showed that treatment with this compound led to increased apoptosis rates as assessed by flow cytometry and caspase activity assays. The compound's ability to induce cell cycle arrest at the G1 phase suggests potential mechanisms for its antitumor effects.

Q & A

Q. What are the critical structural features of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide, and how do they influence its biochemical interactions?

The compound’s activity is governed by:

- Thiophene core : Serves as a rigid scaffold for substituent placement, enabling π-π interactions with biological targets like kinases .

- 4,5-Dimethyl groups : Methyl substitutions at these positions may reduce metabolic oxidation, enhancing stability, but can sterically hinder binding if bulky (e.g., JNK1 inhibition drops with methyl groups; IC50 increases from 5.4 μM to >25 μM) .

- 2-Nitrobenzamido group : The nitro group’s electron-withdrawing properties likely enhance hydrogen bonding with active sites, similar to 3-nitrobenzamido derivatives in kinase inhibition studies .

Methodological Insight : Computational modeling (e.g., molecular docking) combined with TR-FRET assays (e.g., LanthaScreen™) can validate binding modes and quantify inhibitory effects .

Q. What synthetic strategies are optimal for preparing thiophene-3-carboxamide derivatives, and how are purity and yield maximized?

Key steps include:

- Condensation reactions : Coupling 2-amino-thiophene-3-carboxamides with nitrobenzoyl chlorides using coupling agents like EDC in DMF .

- Purification : Reverse-phase HPLC (Atlantis T3 column, 0.1% TFA in H₂O/ACN gradient) ensures >95% purity. Recrystallization (methanol/CH₂Cl₂) is used for non-polar derivatives .

- Yield optimization : Reaction temperature control (20–25°C) prevents side reactions, while anhydrous solvents minimize hydrolysis .

Data Example : Substituent-sensitive yields (e.g., 60–80% for nitrobenzamido derivatives vs. <50% for ester analogs) highlight the need for tailored conditions .

Advanced Research Questions

Q. How do substitution patterns on the thiophene ring and benzamido group affect JNK inhibition potency, and what contradictions arise in SAR data?

SAR Findings :

- Thiophene 3-carboxamide position : Moving the carboxamide to the 5-position (vs. 3) abolishes activity (IC50 >100 μM), emphasizing spatial requirements for JNK1 binding .

- Nitro group vs. methoxy : 2-Nitrobenzamido derivatives show stronger inhibition (e.g., IC50 ~15 μM) than 3,4,5-trimethoxy analogs (IC50 ~26 μM), suggesting nitro’s superior electronic effects .

- Contradiction : Methyl groups at 4/5 positions reduce activity (IC50 >25 μM) in JNK1 assays but improve metabolic stability (T½ = 18–27 min in microsomes) .

Q. What experimental approaches are used to evaluate metabolic stability and toxicity risks for thiophene-carboxamide derivatives?

Key Protocols :

- Plasma stability : Incubate compounds in rat plasma (37°C, pH 7.4) for 60 min; quantify remaining parent compound via LC-MS. Example: Unsubstituted thiophenes degrade >85%, while 4,5-dimethyl analogs remain stable .

- Microsomal stability : Use rat liver microsomes + NADPH; monitor oxidation metabolites. Methyl substitutions reduce CYP450-mediated oxidation, extending T½ (e.g., 27 min for 4,5-dimethyl vs. 5 min for unsubstituted) .

- Toxicity screening : Assess hepatotoxicity via HepG2 cell viability assays. Thiophene rings are metabolic toxicophores, but di-substitutions mitigate risks .

Data Integration : Combine stability data with TR-FRET kinase assays to prioritize compounds with balanced potency and pharmacokinetics .

Q. How can dual binding mechanisms (ATP-competitive and JIP-site inhibition) be experimentally validated for this compound?

Experimental Design :

- ATP-competitive assays : Use LanthaScreen™ TR-FRET with fluorescent ATP analogs (e.g., Tracer 236) to measure IC50 shifts under increasing ATP concentrations .

- JIP-site displacement : DELFIA assays with biotinylated pepJIP1 peptides quantify compound binding to the JNK-JIP interface (IC50 <20 μM suggests JIP-site affinity) .

- Cellular validation : Test inhibition of JNK-dependent pathways (e.g., c-Jun phosphorylation in HEK293 cells) to confirm dual mechanisms .

Case Study : Compound 25 (analog) showed ATP-competitive IC50 = 5.4 μM and JIP-site IC50 = 15.8 μM, confirming dual activity .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Essential Methods :

- NMR spectroscopy : ¹H/¹³C NMR (300–500 MHz in DMSO-d₆) resolves methyl group positions and confirms nitrobenzamido regiochemistry .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₆H₁₆N₃O₄S requires m/z 346.0832) .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks in co-crystals with JNK1 .

Data Example : LC-MS purity >98% (Atlantis T3 column) is mandatory for reproducible biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.